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Compound of Interest

Compound Name:
2-(4-Bromophenyl)-2-

methylpropanenitrile

Cat. No.: B025328 Get Quote

Technical Guide: 2-(4-Bromophenyl)-2-
methylpropanenitrile
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential applications of 2-(4-Bromophenyl)-2-methylpropanenitrile. The information is

curated for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Data
2-(4-Bromophenyl)-2-methylpropanenitrile is a substituted aromatic nitrile. Below is a

summary of its key chemical identifiers and properties.
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Property Value Citation(s)

Molecular Formula C₁₀H₁₀BrN [1][2][3]

Molecular Weight 224.10 g/mol [1][2]

IUPAC Name
2-(4-bromophenyl)-2-

methylpropanenitrile
[1][2]

CAS Number 101184-73-0 [1][2][3]

Canonical SMILES
CC(C)

(C#N)C1=CC=C(C=C1)Br
[1][2]

Physical State Liquid (at 20 °C)

Boiling Point 85 °C at 0.075 mmHg

Flash Point 135 °C

Synthesis Protocol
While a direct one-pot synthesis protocol for 2-(4-Bromophenyl)-2-methylpropanenitrile is

not readily available in the reviewed literature, a robust two-step synthesis can be proposed

based on established methodologies. This involves the synthesis of the carboxylic acid

precursor, 2-(4-bromophenyl)-2-methylpropanoic acid, followed by its conversion to the target

nitrile.

Step 1: Synthesis of 2-(4-Bromophenyl)-2-
methylpropanoic Acid
This protocol is adapted from a patented procedure for the selective bromination of 2-methyl-2-

phenylpropanoic acid.[4][5][6]

Materials:

2-methyl-2-phenylpropanoic acid

Bromine (Br₂)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12337157/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_-2-methylpropanenitrile
https://lead-sciences.com/product/2-4-bromophenyl-2-methylpropanenitrile/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12337157/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_-2-methylpropanenitrile
https://pmc.ncbi.nlm.nih.gov/articles/PMC12337157/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_-2-methylpropanenitrile
https://pmc.ncbi.nlm.nih.gov/articles/PMC12337157/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_-2-methylpropanenitrile
https://lead-sciences.com/product/2-4-bromophenyl-2-methylpropanenitrile/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12337157/
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Bromophenyl_-2-methylpropanenitrile
https://www.benchchem.com/product/b025328?utm_src=pdf-body
https://patents.google.com/patent/EP2532644A1/en
https://eureka.patsnap.com/patent-US20120309973A1
https://patents.google.com/patent/US20120309973A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dichloromethane (CH₂Cl₂)

Anhydrous sodium sulfate (Na₂SO₄)

Hexanes

5N Hydrochloric acid (HCl)

Procedure:

In a suitable reaction vessel, suspend 2-methyl-2-phenylpropanoic acid in an aqueous

medium.

Heat the reaction mixture to 75-80 °C.

Add bromine dropwise to the heated suspension.

Stir the reaction mixture at 75-80 °C until gas chromatographic analysis indicates complete

consumption of the starting material.

Cool the reaction mixture to ambient temperature. The product may precipitate.

Extract the aqueous mixture with dichloromethane (3 x 75 mL).

Combine the organic extracts and dry over anhydrous sodium sulfate.

Evaporate the solvent to yield the crude solid product.

Suspend the crude product in hexanes and filter to recover the purified 2-(4-bromophenyl)-2-

methylpropanoic acid.[5][6]

Step 2: Conversion of Carboxylic Acid to Nitrile
This is a generalized protocol based on modern methods for the conversion of tertiary

carboxylic acids to nitriles.[1][7][8]

Materials:

2-(4-bromophenyl)-2-methylpropanoic acid
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Ammonia or a suitable nitrogen source (e.g., 1-phenethylamine)

A dehydrating agent (e.g., P₂O₅, SOCl₂) or a suitable catalyst system (e.g., PIII/PV catalysis)

An appropriate solvent (e.g., acetonitrile, DMF)

Procedure:

The carboxylic acid is first converted to its corresponding primary amide. This can be

achieved by reaction with thionyl chloride to form the acyl chloride, followed by reaction with

ammonia.

The resulting primary amide is then subjected to dehydration. This is a common method for

nitrile synthesis and can be accomplished using a variety of dehydrating agents such as

phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[9]

Alternatively, modern catalytic methods can directly convert the carboxylic acid to the nitrile.

For instance, a PIII/PV-catalyzed 'oxidation-reduction condensation' with a nitrogen source

like 1-phenethylamine can be employed under mild conditions.[1]

The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS).

Upon completion, the reaction mixture is worked up using standard procedures, which may

include quenching, extraction, and purification by column chromatography or distillation.

Proposed Synthesis Workflow

Step 1: Synthesis of Carboxylic Acid Precursor Step 2: Conversion to Nitrile

2-methyl-2-phenylpropanoic acid Bromination
(Br₂, H₂O, 75-80 °C) 2-(4-bromophenyl)-2-methylpropanoic acid Amidation

(e.g., SOCl₂, then NH₃) Primary Amide Intermediate Dehydration
(e.g., P₂O₅) 2-(4-Bromophenyl)-2-methylpropanenitrile

Click to download full resolution via product page
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Caption: Proposed two-step synthesis of 2-(4-Bromophenyl)-2-methylpropanenitrile.

Spectroscopic Characterization (Predicted)
Specific, experimentally obtained spectra for 2-(4-Bromophenyl)-2-methylpropanenitrile are

not readily available in the public domain. However, based on its structure and data from

analogous compounds, the following spectral characteristics can be predicted.[10][11][12]

Predicted ¹H NMR Spectrum
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.5 - 7.6 Doublet 2H

Aromatic protons

ortho to the bromine

atom

~ 7.3 - 7.4 Doublet 2H

Aromatic protons

meta to the bromine

atom

~ 1.7 Singlet 6H
Two equivalent methyl

(CH₃) groups

Predicted ¹³C NMR Spectrum
Chemical Shift (δ) ppm Assignment

~ 138 - 142
Quaternary aromatic carbon attached to the

propanenitrile group

~ 132 Aromatic CH carbons meta to the bromine atom

~ 128 Aromatic CH carbons ortho to the bromine atom

~ 122 - 125
Quaternary aromatic carbon attached to the

bromine atom

~ 120 - 125 Nitrile carbon (C≡N)

~ 35 - 40 Quaternary aliphatic carbon

~ 25 - 30 Methyl carbons (CH₃)
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Predicted IR Spectrum
Wavenumber (cm⁻¹) Functional Group Assignment

~ 3100 - 3000 Aromatic C-H stretch

~ 2950 - 2850 Aliphatic C-H stretch

~ 2240 - 2260 Nitrile (C≡N) stretch (medium, sharp)

~ 1600, 1480 Aromatic C=C stretch

~ 1100 - 1000 C-Br stretch

Potential Applications in Drug Discovery
While there is no specific literature detailing the biological activity of 2-(4-Bromophenyl)-2-
methylpropanenitrile, its structural features suggest potential relevance in medicinal

chemistry and drug development.

Nitrile as a Pharmacophore: The nitrile group is present in over 30 approved pharmaceutical

drugs and is a key functional group in many clinical candidates. It can act as a bioisostere for

a carbonyl group, a hydrogen bond acceptor, or a reactive group in enzyme inhibition.

Bromophenyl Moiety: The bromophenyl group is a common substituent in bioactive

molecules. The bromine atom can participate in halogen bonding, which is increasingly

recognized as an important interaction in protein-ligand binding. Furthermore, the lipophilicity

of the bromine atom can influence the pharmacokinetic properties of a molecule.

Structural Scaffold: Substituted propanenitriles have been investigated for a variety of

biological activities.[13][14] The 2-aryl-2-methylpropanenitrile scaffold can serve as a starting

point for the synthesis of more complex molecules with potential therapeutic applications.

For instance, related bromophenyl compounds have been explored as endothelin receptor

antagonists.[15]
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Drug Discovery Potential Logic

2-(4-Bromophenyl)-2-methylpropanenitrile

Nitrile Group
(Pharmacophore) Bromophenyl Group Propanenitrile Scaffold

Bioisostere for Carbonyl Hydrogen Bond Acceptor Halogen Bonding Modulates Lipophilicity

Chemical DerivatizationPotential for Target Binding Favorable ADME Properties

Lead Compound for Drug Discovery

Click to download full resolution via product page

Caption: Logical flow of the potential of the title compound in drug discovery.

Safety Information
Based on available data, 2-(4-Bromophenyl)-2-methylpropanenitrile is classified with the

following hazards:
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Hazard Statement Description

H302 Harmful if swallowed

H312 Harmful in contact with skin

H332 Harmful if inhaled

H411 Toxic to aquatic life with long lasting effects

Precautionary Statements: P261, P270, P271, P273, P301+P312, P302+P352, P304+P340,

P312, P330, P391, P501.[10] Users should consult the full Safety Data Sheet (SDS) before

handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Molecular weight and formula of 2-(4-Bromophenyl)-2-
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bromophenyl-2-methylpropanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www2.chem.wisc.edu/deptfiles/OrgLab/handouts/Spectroscopy%20and%20Spectrometry%20PS3%20IR%20HNMR%20CNMR%20and%20EI-MS-key.pdf
https://www.mdpi.com/2073-4352/14/10/871
https://researcher.manipal.edu/en/publications/formation-of-substituted-propanenitrile-during-biginelli-type-rea/
https://www.researchgate.net/publication/275100493_Formation_of_substituted_propanenitrile_during_Biginelli_type_reaction_of_tosyloxy_benzaldehyde_with_malononitrile_Synthesis_and_crystal_structure_determination
https://pubmed.ncbi.nlm.nih.gov/22862294/
https://pubmed.ncbi.nlm.nih.gov/22862294/
https://pubmed.ncbi.nlm.nih.gov/22862294/
https://www.benchchem.com/product/b025328#molecular-weight-and-formula-of-2-4-bromophenyl-2-methylpropanenitrile
https://www.benchchem.com/product/b025328#molecular-weight-and-formula-of-2-4-bromophenyl-2-methylpropanenitrile
https://www.benchchem.com/product/b025328#molecular-weight-and-formula-of-2-4-bromophenyl-2-methylpropanenitrile
https://www.benchchem.com/product/b025328#molecular-weight-and-formula-of-2-4-bromophenyl-2-methylpropanenitrile
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b025328?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b025328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

